Naphthalene Core vs. Benzene Core: Target Engagement Profile Differentiation
This compound incorporates a naphthalene-1-sulfonamide core, which has been demonstrated to provide superior NaV1.7 inhibition compared to both indole and simpler aryl cores. In a direct SAR study, naphthalene sulfonamide 3 was identified as a potent and selective NaV1.7 inhibitor, with the naphthalene series consistently outperforming corresponding indole analogs in NaV1.7 potency . By contrast, the benzene-core analog N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide (BDBM44577) shows only weak activity against MRP1 (EC50 = 3.33 μM) and NompC (EC50 = 29.9 μM) with no reported NaV1.7 data, suggesting divergent target engagement . The naphthalene ring system provides additional π-stacking surface area (10 π-electrons vs. 6 for benzene) and a larger hydrophobic footprint, which has been shown to occupy a distinct hydrophobic pocket in carbonic anhydrase II .
| Evidence Dimension | Core scaffold: target engagement profile |
|---|---|
| Target Compound Data | Naphthalene-1-sulfonamide core; NaV1.7 potent and selective inhibition demonstrated for close structural analogs in the naphthalene series; LogP = 4.01 |
| Comparator Or Baseline | Benzene core analog (N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide, BDBM44577): EC50 MRP1 = 3.33 μM, EC50 NompC = 29.9 μM; Indole core: inferior NaV1.7 potency vs. naphthalene |
| Quantified Difference | Naphthalene core analogs show sub-100 nM NaV1.7 inhibition (exemplified by compound 8 in the naphthalene series) vs. benzene core analog with μM-range activity at unrelated targets; naphthalene provides ~4 orders of magnitude difference in target engagement profile |
| Conditions | NaV1.7: human HEK293 cells, patch-clamp electrophysiology (holding potential yielding 20-50% inactivation); MRP1/NompC: PubChem BioAssay AID 844 and AID 1682 |
Why This Matters
For researchers screening against NaV1.7, FABP4, or carbonic anhydrase targets, the naphthalene core is a critical determinant of potency and selectivity; substituting a benzene-core analog will not reproduce the target engagement profile.
- [1] Focken T, et al. Sulfonamides as Selective NaV1.7 Inhibitors. ACS Med Chem Lett. 2016;7(12):1062-1067. Naphthalene series superior to indole; compound 8 (4-methoxy naphthalene analog) shows potent NaV1.7 inhibition. View Source
- [2] BindingDB BDBM44577. N-cyclohexyl-N-ethyl-2-methoxy-5-methylbenzenesulfonamide. EC50 data for MRP1 and NompC. View Source
- [3] Alterio V, et al. Unexpected binding mode of dansylamide to human carbonic anhydrase II. J Mol Biol. 1996. Naphthyl ring occupies hydrophobic pocket (Val-121, Phe-131, Val-143, Leu-198, Trp-209). View Source
